molecular formula C23H22N4O5S B6518684 methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 933240-50-7

methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No. B6518684
CAS RN: 933240-50-7
M. Wt: 466.5 g/mol
InChI Key: DQWJTDMOSGBYHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Compounds with similar structures have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This suggests that the compound could potentially be used in the development of new drugs for these diseases.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which are structurally similar to the compound , are known for their potent antileishmanial and antimalarial activities . Therefore, it’s possible that this compound could be used in the development of new treatments for leishmaniasis and malaria.

Drug Discovery

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents .

Antifungal and Antitubercular Properties

Hydrazones, which are structurally similar to the compound , have a wide range of biological and pharmacological properties with potential for various applications. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Synthesis of New Heterocycles

The compound could potentially be used in the synthesis of new heterocycles . Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds .

Biological and Pharmacological Research

Given the wide range of biological and pharmacological properties exhibited by structurally similar compounds, this compound could be used in a variety of research applications . These could include studies into new treatments for a range of diseases, as well as investigations into the properties of the compound itself.

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, and environmental impact. It would also include information on safe handling and disposal .

properties

IUPAC Name

methyl 4-[[2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-14-3-9-18(10-4-14)27-12-16(11-20(27)29)21-25-26-23(32-21)33-13-19(28)24-17-7-5-15(6-8-17)22(30)31-2/h3-10,16H,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWJTDMOSGBYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate

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